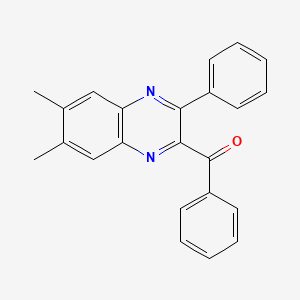

2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOJQLWBDLGCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline from 4,5-dimethyl-1,2-phenylenediamine and benzil

This technical guide provides a comprehensive overview of the synthesis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, a derivative of quinoxaline. The synthesis involves the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with benzil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties. The synthesis described herein is a fundamental method for obtaining these valuable scaffolds.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[1][2][3]

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Benzil

-

Catalyst (optional, e.g., TiO2-Pr-SO3H, AlCuMoVP, or a mild acid like phthalic acid)[1][2][3]

-

Crushed ice

-

Rectified spirit (for recrystallization)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 4,5-dimethyl-1,2-phenylenediamine and 1 mmol of benzil in a suitable solvent such as ethanol (20 mL).[1]

-

Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount (e.g., 10 mg of TiO2-Pr-SO3H or 100 mg of AlCuMoVP) to the mixture.[1][2] The use of a catalyst can significantly reduce reaction time and improve yield.[1]

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or refluxed.[1][2] Reaction times can vary from as short as 10 minutes with a catalyst to several hours without.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The product is then precipitated by pouring the reaction mixture into crushed ice.[1]

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as rectified spirit or ethanol, to yield the pure this compound.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. The yield can vary depending on the specific reaction conditions and the catalyst used.

| Parameter | Value | Reference |

| Reactant 1 | 4,5-dimethyl-1,2-phenylenediamine | - |

| Reactant 2 | Benzil | - |

| Stoichiometric Ratio | 1:1 | [1][2] |

| Solvent | Ethanol | [1] |

| Catalyst (example) | TiO2-Pr-SO3H | [1] |

| Reaction Time | 10 minutes (with catalyst) | [1] |

| Expected Yield | Up to 95% (based on analogous reactions) | [1] |

| Melting Point | To be determined experimentally | - |

| Spectroscopic Data | To be determined experimentally (¹H NMR, ¹³C NMR, IR, MS) | - |

Reaction Workflow

The synthesis of this compound proceeds through a condensation reaction followed by cyclization. The workflow is illustrated in the diagram below.

Caption: Reaction workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the chemical properties of a specific derivative, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, providing a predictive overview of its synthesis, spectroscopic signature, and potential for further chemical modification and biological application.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted based on its chemical structure. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Predicted Value |

| Molecular Formula | C29H22N2O |

| Molecular Weight | 414.50 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not established, but likely >150 °C |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF; sparingly soluble in alcohols; and insoluble in water. |

| LogP | Estimated to be in the range of 5.0-6.0 |

Synthesis and Experimental Protocols

The synthesis of this compound is proposed as a multi-step process, beginning with the well-established synthesis of a quinoxaline precursor.

Proposed Synthetic Pathway

A plausible synthetic route involves two key steps:

-

Step 1: Synthesis of 2,3-diphenyl-6,7-dimethylquinoxaline. This involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with benzil.[4]

-

Step 2: Introduction of the benzoyl group. This is a more challenging transformation. A hypothetical approach would be the oxidation of a 2-benzyl-3-phenyl-6,7-dimethylquinoxaline precursor. Direct benzoylation of the quinoxaline ring is not a standard procedure.

DOT Script for Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for 2,3-diphenyl-6,7-dimethylquinoxaline (Precursor Synthesis)

This protocol is adapted from established methods for quinoxaline synthesis.[5][6]

Materials:

-

4,5-dimethyl-1,2-phenylenediamine (1 mmol, 136.19 g/mol )

-

Benzil (1 mmol, 210.23 g/mol )

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a 50 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and benzil (1 mmol).

-

Add ethanol (10 mL) to the flask.

-

The mixture is stirred at room temperature for 10 minutes and then refluxed for 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol to yield 2,3-diphenyl-6,7-dimethylquinoxaline as a crystalline solid.[4]

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on its structure and known data for similar compounds.[7][8][9]

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the quinoxaline core: Two singlets in the range of 7.5-8.0 ppm. - Phenyl and Benzoyl protons: Multiplets in the range of 7.2-8.2 ppm. - Methyl protons: A singlet around 2.5 ppm. |

| ¹³C NMR | - Quaternary carbons of the quinoxaline core: Peaks in the range of 140-155 ppm. - Aromatic carbons: Peaks in the range of 125-140 ppm. - Carbonyl carbon (C=O): A peak around 190-200 ppm. - Methyl carbons: A peak around 20 ppm. |

| IR (cm⁻¹) | - C=O stretch (benzoyl): Strong absorption around 1660-1680 cm⁻¹. - C=N stretch (quinoxaline): Absorption around 1550-1600 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch (methyl): Below 3000 cm⁻¹. |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 414.50. - Fragmentation patterns corresponding to the loss of the benzoyl group (C₇H₅O) and phenyl group (C₆H₅). |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the quinoxaline core and its substituents.

-

Quinoxaline Ring: The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic substitution reactions, although this is less common on an unsubstituted ring. The nitrogen atoms are weakly basic.

-

Benzoyl Group: The carbonyl group is susceptible to nucleophilic attack. It can also direct electrophilic substitution to the meta-position of its phenyl ring.

-

Methyl Groups: The methyl groups on the benzene ring can potentially undergo oxidation under harsh conditions.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases.[1] The presence of the bulky benzoyl and phenyl groups suggests that this compound could potentially act as an inhibitor of protein kinases by competing with ATP for the binding site.

Many quinoxaline-based compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, which are crucial in cancer cell signaling. Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

DOT Script for a Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While this compound remains a compound for which specific experimental data is yet to be published, this guide provides a comprehensive theoretical framework for its chemical properties. Based on the well-understood chemistry of quinoxalines, a plausible synthetic route and predicted spectroscopic and physicochemical properties are presented. The structural features of this molecule suggest it may be a valuable candidate for investigation in drug discovery, particularly in the context of kinase inhibition. The experimental protocols and predictive data herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this novel quinoxaline derivative.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijiset.com [ijiset.com]

- 7. 6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE(6627-38-9) 1H NMR spectrum [chemicalbook.com]

- 8. d-nb.info [d-nb.info]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the novel quinoxaline derivative, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline. Due to the specific nature of this compound, this guide synthesizes expected data based on the analysis of structurally related molecules and established spectroscopic principles. It offers detailed experimental protocols and data interpretation frameworks for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from various spectroscopic analyses of this compound. These predictions are derived from spectral data of analogous quinoxaline, benzoyl, and phenyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (C6-CH₃, C7-CH₃) | ~2.4 | Singlet |

| Quinoxaline (C5-H, C8-H) | ~7.4 - 7.8 | Singlet / Doublet |

| Phenyl (C3-Ph) | ~7.5 - 7.7 | Multiplet |

| Benzoyl (C2-CO-Ph) | ~7.6 - 8.0 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Methyl (C6-CH₃, C7-CH₃) | ~20 |

| Quinoxaline (Aromatic C) | ~128 - 142 |

| Phenyl & Benzoyl (Aromatic C) | ~128 - 138 |

| Quinoxaline (C-N) | ~150 - 160 |

| Carbonyl (C=O) | ~190 - 195 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | ~351.15 |

| [M+Na]⁺ | ~373.13 |

Table 4: Predicted UV-Visible Spectral Data (in Methanol)

| Transition | Predicted λmax (nm) |

| π → π | ~280 - 320 |

| n → π | ~330 - 360 |

Table 5: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Benzoyl) | ~1660 - 1680 |

| C=N (Quinoxaline) | ~1550 - 1600 |

| C-H (Aromatic) | ~3000 - 3100 |

| C-H (Aliphatic) | ~2850 - 2950 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire spectra at 25 °C. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-15 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. The spectral width should be set to 0-220 ppm.

-

2.2 Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is recommended for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Mode: Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

2.3 UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5.

-

Instrumentation:

-

Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

-

Parameters: Scan the wavelength range from 200 to 800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) should be recorded.[1]

-

2.4 Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

-

Visualization of Experimental Workflow and Structural Analysis

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic characterization process and the key structural fragments for spectral interpretation.

References

Crystal Structure of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline: A Review of Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline has not been reported in publicly accessible resources. Therefore, a detailed technical guide on its core crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

While information on the synthesis and crystal structures of various related quinoxaline derivatives is available, data for the specific molecule of interest, this compound, remains elusive. Searches for its crystallographic information file (CIF) and entries in the Cambridge Crystallographic Data Centre (CCDC) did not yield any results.

This indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional atomic arrangement may not have been performed, or the results have not been published in the open scientific literature.

For researchers, scientists, and drug development professionals interested in the structure-activity relationships of quinoxaline derivatives, the lack of this specific crystal structure represents a knowledge gap. The spatial arrangement of the benzoyl and phenyl substituents on the 6,7-dimethylquinoxaline core is crucial for understanding its potential interactions with biological targets.

General Experimental Workflow for Crystal Structure Determination

In the absence of specific data for the target compound, a general workflow for determining the crystal structure of a novel organic compound is presented below. This provides a hypothetical experimental protocol that would be followed.

Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and material science. It would enable detailed computational studies, such as molecular docking and quantum chemical calculations, to predict its biological activity and physical properties. Researchers in the field are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill the current void in the scientific literature.

An In-depth Technical Guide to the Photoluminescent Properties of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the photoluminescence quantum yield of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline has not been reported. To facilitate future research and ensure data comparability, a standardized table for presenting such quantitative data is provided below. Researchers who successfully determine the quantum yield of this compound are encouraged to populate this table.

| Parameter | Value | Solvent/Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Quantum Yield (Φ) | Data not available | ||||

| Absorption Maximum (λabs) | Data not available | ||||

| Emission Maximum (λem) | Data not available | ||||

| Molar Extinction Coefficient (ε) | Data not available | ||||

| Fluorescence Lifetime (τ) | Data not available |

Experimental Protocol: Determination of Photoluminescence Quantum Yield

The following is a detailed, generalized protocol for determining the solid-state photoluminescence quantum yield (PLQY) of a compound such as this compound. This method utilizes an integrating sphere, which is essential for accurately capturing all emitted light from a solid sample.

Objective: To measure the absolute photoluminescence quantum yield of solid this compound.

Materials and Equipment:

-

This compound (solid powder or thin film)

-

Spectrofluorometer equipped with an integrating sphere

-

Excitation source (e.g., Xenon lamp, laser)

-

Calibrated detector (e.g., CCD camera, photodiode)

-

Quartz substrate (for thin film preparation, if applicable)

-

Reference material (for system validation, optional)

-

Software for data acquisition and analysis

Methodology:

-

Sample Preparation:

-

Powder Sample: The crystalline or powdered sample is placed in a solid sample holder designed for the integrating sphere. Ensure a consistent and flat surface.

-

Thin Film Sample: A thin film of the compound is prepared on a quartz substrate using an appropriate deposition technique (e.g., spin coating, vacuum deposition). The film thickness should be uniform.

-

-

Instrumentation Setup:

-

Install the integrating sphere into the sample chamber of the spectrofluorometer.

-

Configure the excitation source to the desired wavelength. This is typically at or near the absorption maximum of the compound.

-

Calibrate the detection system according to the manufacturer's instructions.

-

-

Measurement Procedure:

-

Step 1: Background Measurement (Empty Sphere):

-

With the integrating sphere empty, direct the excitation beam into the sphere.

-

Record the spectrum of the scattered excitation light. This serves as the background or reference scan (Scan A).

-

-

Step 2: Sample in Sphere (Indirect Illumination):

-

Place the sample holder with the sample inside the integrating sphere, ensuring the sample is not in the direct path of the excitation beam.

-

Record the spectrum. This measurement captures the emission from the sample when excited by scattered light within the sphere (Scan B - this step is often part of more complex analyses and may be omitted in simpler protocols).

-

-

Step 3: Sample in Sphere (Direct Illumination):

-

Position the sample in the direct path of the excitation beam.

-

Record the spectrum, which will include both the emitted light from the sample and the unabsorbed, scattered excitation light (Scan C).

-

-

-

Data Analysis and Quantum Yield Calculation:

-

The photoluminescence quantum yield (Φ) is calculated using the following equation, which relates the integrated intensity of the emission to the integrated intensity of the absorbed light:

Φ = (Ec - Ea) / (La - Lc)

Where:

-

Ec is the integrated luminescence intensity from the sample (from Scan C).

-

Ea is the integrated luminescence intensity from the empty sphere (from Scan A, which should be negligible).

-

La is the integrated intensity of the excitation profile for the empty sphere (from Scan A).

-

Lc is the integrated intensity of the excitation profile with the sample in the sphere (from Scan C).

-

-

The term (La - Lc) represents the amount of light absorbed by the sample. The term (Ec - Ea) represents the amount of light emitted by the sample.

-

Signaling Pathways and Logical Relationships

To visualize the experimental workflow for determining the quantum yield, the following diagram illustrates the logical steps from sample preparation to final data analysis.

Caption: Experimental workflow for quantum yield determination.

Concluding Remarks

The photoluminescent properties of quinoxaline derivatives are of significant interest for various applications. While the quantum yield of this compound remains to be experimentally determined, the protocol outlined in this guide provides a robust framework for its measurement. The general trend for many quinoxaline-based fluorophores is that their emission characteristics are sensitive to the electronic nature of their substituents and the polarity of their environment. Future studies focusing on the photophysical characterization of this specific compound will be invaluable in elucidating its potential for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. It is recommended that any future reporting of the quantum yield for this compound be accompanied by a detailed description of the experimental conditions to ensure reproducibility and allow for meaningful comparisons across different studies.

Solubility of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline in common organic solvents

Technical Guide: Solubility Profile of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of this compound in common organic solvents. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. However, based on its chemical structure and the known properties of quinoxaline derivatives, this document provides a qualitative solubility assessment. Furthermore, a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds is presented, offering a practical framework for researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals working with this and structurally related compounds.

Introduction to this compound

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various synthetic molecules with a wide range of applications, including in pharmaceuticals and material science. The subject of this guide, this compound, is a complex derivative with multiple aromatic rings. Its structure suggests a largely non-polar character, which is a key determinant of its solubility profile. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development, as it directly impacts bioavailability, reaction kinetics, and the choice of appropriate delivery systems.

Qualitative Solubility Assessment

While specific quantitative data is not available, a qualitative assessment of solubility can be inferred from the molecular structure of this compound. The molecule is characterized by a large, rigid, and predominantly aromatic framework, including a quinoxaline core, a benzoyl group, and a phenyl group. The presence of two methyl groups further contributes to its lipophilic nature.

The general rule of "like dissolves like" suggests that this compound will exhibit higher solubility in non-polar or moderately polar organic solvents and is expected to have very limited solubility in highly polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents is compatible with the large aromatic and hydrocarbon portions of the solute molecule. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess sufficient non-polar character to dissolve the compound, with their polarity aiding in overcoming crystal lattice energy. |

| Moderately Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may not be as effective in solvating the large, non-polar molecule. Solubility is likely to increase with heating. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These are strong organic solvents capable of dissolving a wide range of compounds, though the large non-polar surface area of the solute is the primary driver. |

| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the non-polar, hydrophobic nature of the compound. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of a crystalline organic compound like this compound. The "shake-flask" method is a widely accepted standard for determining equilibrium solubility.[1][2]

4.1 Materials and Equipment

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps

-

Mechanical shaker or orbital agitator with temperature control[2]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

-

The compound of interest (solute) and selected pure organic solvents.

4.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][2] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility, typically expressed in units such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways

A review of the existing literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Further research would be required to elucidate any potential pharmacological activity and associated molecular targets.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust qualitative assessment based on its molecular structure. It is predicted to be highly soluble in non-polar organic solvents and poorly soluble in polar, protic solvents such as water. For researchers requiring precise quantitative data, a detailed and standardized experimental protocol for solubility determination has been provided, along with a visual workflow. This information serves as a critical starting point for any research or development activities involving this compound.

References

A Technical Guide to the Biological Activities of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, making them a focal point of intensive research for novel therapeutic agents.[1][2][3] This is attributed to the versatile nature of the quinoxaline core, which allows for substitutions at various positions, leading to a high degree of chemical diversity and the ability to interact with a multitude of biological targets.[1][4] This technical guide provides an in-depth overview of the significant biological activities of substituted quinoxalines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

General Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic o-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal or benzil).[4][5] Modern synthetic strategies often employ catalysts and microwave assistance to improve reaction times and yields.[6][7] Further functionalization, for instance at the 2 and 3 positions, can be achieved through reactions with various nucleophiles, particularly starting from 2,3-dichloroquinoxaline.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 6. dadun.unav.edu [dadun.unav.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is emerging as a promising photosensitizer for applications in photodynamic therapy (PDT). Photosensitizers are molecules that, upon excitation by light of a specific wavelength, can generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This property makes them valuable tools in cancer research and drug development for targeted therapies.

This document provides detailed application notes and experimental protocols for utilizing this compound as a photosensitizer. The information is curated for researchers, scientists, and professionals involved in drug development.

Physicochemical and Photophysical Properties

| Parameter | Estimated Value/Range | Notes |

| Molecular Formula | C₂₃H₁₈N₂O | |

| Molecular Weight | 338.41 g/mol | |

| Appearance | Yellowish crystalline solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | |

| Absorption Maximum (λmax) | 360 - 390 nm | The precise λmax should be determined spectrophotometrically to select the appropriate light source for activation. |

| Molar Extinction Coefficient (ε) | Not Determined | High molar extinction at the activation wavelength is desirable for efficient light absorption. |

| Fluorescence Emission (λem) | 450 - 550 nm | Can be used for cellular imaging and localization studies. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not Determined | This value is critical for assessing the photosensitizing efficiency. A higher quantum yield indicates more efficient ROS production. |

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 1 equivalent of 4,5-dimethyl-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add 1 equivalent of benzil to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis of this compound.

In Vitro Photodynamic Cytotoxicity Assay (MTT Assay)

This protocol determines the cell viability following treatment with the photosensitizer and light irradiation.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Light source with an appropriate wavelength corresponding to the λmax of the photosensitizer (e.g., 365 nm LED array)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Photosensitizer Incubation: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include a "no drug" control and a "dark toxicity" control (cells incubated with the photosensitizer but not irradiated). Incubate for a predetermined time (e.g., 4-24 hours).

-

Irradiation: Aspirate the photosensitizer-containing medium and wash the cells once with PBS. Add 100 µL of fresh, phenol red-free medium. Irradiate the plate with the light source for a specific duration to deliver a defined light dose (J/cm²). Keep the "dark toxicity" plate covered from light.

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Application of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline in Organic Light-Emitting Diodes (OLEDs)

Application Note ID: QX-OLED-AN-001

Abstract

Introduction to Quinoxaline Derivatives in OLEDs

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and as acceptor units in donor-acceptor type emitters.[2] The rigid structure of the quinoxaline core contributes to high thermal stability, a crucial property for the longevity of OLED devices.[3] By modifying the substituents on the quinoxaline ring, the photophysical and electronic properties can be tuned to achieve emission across the visible spectrum, from blue to red.[1][3] Derivatives of 2,3-diphenylquinoxaline, for example, have been successfully employed as ligands in phosphorescent iridium complexes for highly efficient deep-red OLEDs and as fluorescent emitters for blue OLEDs.[3][4][5]

The target compound, 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, incorporates a benzoyl group, which is expected to influence its electronic properties and potential performance in an OLED. The protocols and data presented herein are based on established methodologies for similar quinoxaline derivatives and serve as a guide for researchers and scientists exploring this novel material.

Representative Experimental Data (Based on Structurally Similar Compounds)

As specific data for this compound is unavailable, the following tables summarize the performance of related 2,3-diphenylquinoxaline derivatives to provide a benchmark for expected performance.

Table 1: Photophysical Properties of Representative Quinoxaline Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Solvent | Reference |

| 2,3-diphenylquinoxaline (Ligand in Ir complex) | ~380 | 662 | 68.2 | CH₂Cl₂ | [5] |

| 6,7-difluoro-2,3-diphenylquinoxaline (Ligand in Ir complex) | ~385 | 669 | 60.4 | CH₂Cl₂ | [5] |

| Pyrene-substituted quinoxaline | N/A | 428 (in solid state) | N/A | N/A | [3] |

Table 2: Electroluminescence Performance of OLEDs with Representative Quinoxaline Derivatives

| Device Structure / Emitter | Max Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Peak (nm) / Color | Reference |

| Double-EML with Ir(L4)₂ | 25,926 | 16.6 | 13.7 | 19.9 | 642 / Deep-Red | [5] |

| Doped device with pyrene-substituted quinoxaline | N/A | N/A | N/A | N/A | 428 / Deep-Blue | [3] |

| Fluorescent OLED with D-A-D quinoxaline derivative | N/A | N/A | N/A | up to 7 | N/A / Deep-Red | [1] |

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of charge transport layers and device fabrication conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general synthesis method for 2,3-disubstituted quinoxalines via the condensation of an α-diketone with an o-phenylenediamine derivative.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

1-Phenyl-2-benzoyl-1,2-ethanedione (Benzil)

-

Ethanol (or Acetic Acid)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve equimolar amounts of 4,5-Dimethyl-1,2-phenylenediamine and 1-Phenyl-2-benzoyl-1,2-ethanedione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. If so, collect the crude product by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Caption: Synthesis workflow for this compound.

OLED Device Fabrication Protocol

This protocol outlines a general procedure for fabricating a multi-layer OLED using thermal evaporation.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL), e.g., MoO₃

-

Hole Transport Layer (HTL), e.g., TAPC

-

Emitting Layer (EML): Host material doped with this compound

-

Electron Transport Layer (ETL), e.g., TmPyPB

-

-

Electron Injection Layer (EIL), e.g., LiF

-

Cathode material, e.g., Aluminum (Al)

-

High-vacuum thermal evaporation system

-

Substrate cleaning setup (sonication baths with detergents, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). A common device structure is:

-

ITO / HIL (e.g., MoO₃, 5 nm) / HTL (e.g., TAPC, 30 nm) / EML (e.g., Host:Emitter, 20 nm) / ETL (e.g., TmPyPB, 40 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).

-

-

The emitter (this compound) is co-evaporated with a host material at a specific doping concentration (e.g., 2-10 wt%).

-

-

Cathode Deposition:

-

Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application - Loughborough University - Figshare [repository.lboro.ac.uk]

- 4. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Efficient deep red electroluminescence of iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and tetraphenylimidodiphosphinate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline as a potential kinase inhibitor. Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of various protein kinases.[1][2][3] Kinase inhibitors are at the forefront of targeted cancer therapy and are being explored for a multitude of other diseases.

The core structure of this compound suggests its potential as an ATP-competitive inhibitor for a range of kinases. Studies on structurally similar 6,7-dimethyl quinoxaline analogs have demonstrated selective inhibition of kinases such as Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[4][5] Furthermore, other quinoxaline derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR and c-Met.[1]

This document outlines the necessary protocols to characterize the inhibitory profile of this compound, assess its cellular activity, and investigate its effects on downstream signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Method | Reference Compound | Reference IC₅₀ (nM) |

| GSK3β | ADP-Glo | Staurosporine | ||

| DYRK1A | ADP-Glo | Harmine | ||

| CLK1 | ADP-Glo | TG-003 | ||

| VEGFR2 | ADP-Glo | Sunitinib | ||

| c-Met | ADP-Glo | Crizotinib | ||

| Other Kinases |

Table 2: Cellular Activity Profile

| Cell Line | Assay Type | GI₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/GI₅₀) |

| MCF-7 (Breast Cancer) | MTT | |||

| HCT-116 (Colon Cancer) | MTT | |||

| A549 (Lung Cancer) | MTT | |||

| Normal Cell Line | MTT |

Mandatory Visualizations

Caption: Experimental workflow for kinase inhibitor profiling.

Caption: Potential kinase signaling pathways targeted by the inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC₅₀ of this compound against various kinases.[1][6][7][8][9]

Materials:

-

This compound (Test Compound)

-

Recombinant Kinase (e.g., GSK3β, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series of the test compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

-

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

-

Add 10 µL of a 2.5x kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer).

-

To initiate the reaction, add 10 µL of 2.5x ATP solution. The final reaction volume will be 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (no kinase control) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measures the metabolic activity of cells as an indicator of viability.[2][10][11][12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous cell line (e.g., MCF-10A)

-

This compound (Test Compound)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

-

Multichannel pipettes

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values by plotting cell viability against the log of the compound concentration.

-

Western Blotting for Downstream Signaling Pathway Analysis

This protocol allows for the investigation of the phosphorylation status of key proteins in signaling pathways downstream of the targeted kinases, such as the MAPK pathway.[3][14][15][16]

Materials:

-

Cell line of interest

-

This compound (Test Compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

-

By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a novel kinase inhibitor. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ulab360.com [ulab360.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. ulab360.com [ulab360.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline and Related Quinoxaline Derivatives on Cancer Cell Lines

Application Notes

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

One extensively studied analogue, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has demonstrated potent cytotoxic and radiosensitizing effects.[1][2][3] It induces growth inhibition and apoptosis in a dose-dependent manner in several cancer cell lines, including adult T-cell leukemia, colon cancer, and murine mammary adenocarcinoma.[1][2][3] The proposed mechanisms of action for DCQ and other cytotoxic quinoxalines often involve the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[1][4][5]

Key observations from studies on cytotoxic quinoxaline derivatives include:

-

Induction of Apoptosis: Many quinoxaline compounds trigger programmed cell death in cancer cells. This is often verified through methods like flow cytometry and ELISA-based apoptosis assays.[1][4]

-

Modulation of Apoptotic Proteins: The apoptotic effect is frequently associated with the upregulation of pro-apoptotic proteins such as p53 and p21, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4]

-

Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest at different phases, such as G1, S, or G2/M, thereby inhibiting cell proliferation.[2][4][5]

-

Signaling Pathway Interference: Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and VEGFR-2.[4][6][7]

-

Radiosensitizing Effects: DCQ, in particular, has been shown to enhance the cytotoxic effects of ionizing radiation, suggesting its potential as a radiosensitizer in cancer therapy.[2][3]

These findings underscore the potential of quinoxaline-based compounds as a scaffold for the development of novel anticancer agents. Further investigation into their structure-activity relationships and mechanisms of action is crucial for advancing these compounds into clinical applications.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoxaline derivatives against different cancer cell lines as reported in the literature.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | Doxorubicin | 7.43 |

| 6-chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | Doxorubicin | 9.27 |

| Quinoxaline derivative (Compound III) | PC-3 | 4.11 | - | - |

| Quinoxaline derivative (Compound IV) | PC-3 | 2.11 | Doxorubicin | - |

| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (Compound 6g) | NCI-H460 (Lung) | 0.15 (GI50) | - | - |

| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (Compound 6e) | NCI-H460 (Lung) | 0.42 (GI50) | - | - |

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline (or derivative) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat the cells with the test compound at the desired concentration for the specified time. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Collection: Culture and treat cells with the test compound for the desired duration. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

References

- 1. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The radiosensitizer 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide induces DNA damage in EMT-6 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 7. Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling [aijpms.journals.ekb.eg]

Investigating the Radiosensitizing Effects of Quinoxaline Derivatives In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the radiosensitizing effects of quinoxaline derivatives in vitro. Quinoxaline scaffolds are a promising area of research in oncology, with several derivatives demonstrating potent anticancer activity. Their potential to enhance the efficacy of radiotherapy could lead to improved therapeutic outcomes for cancer patients.

Introduction to Quinoxaline Derivatives as Radiosensitizers

Quinoxaline derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Recent studies have explored their potential as radiosensitizers, agents that make cancer cells more susceptible to the cell-killing effects of ionizing radiation. The primary goal of a radiosensitizer is to increase the therapeutic ratio, maximizing tumor damage while minimizing toxicity to normal tissues.

The mechanisms by which quinoxaline derivatives may exert their radiosensitizing effects are multifaceted and appear to involve the modulation of key cellular processes such as DNA damage repair, cell cycle progression, and apoptosis.[2][3] This document outlines the experimental protocols to assess these effects and presents available data on the activity of specific quinoxaline derivatives.

Data Presentation: In Vitro Activity of Quinoxaline Derivatives

The following tables summarize the in vitro cytotoxic and radiosensitizing activity of selected quinoxaline derivatives from published studies.

Table 1: Cytotoxicity of Quinoxaline Derivatives in Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 | Colon Carcinoma | Not Specified | [4] |

| Compound XVa | HCT116 | Colon Carcinoma | Not Specified | [4] |

| Benzo[g]quinoxaline 3 | MCF-7 | Breast Cancer | 2.89 | |

| Quinoxaline IV | PC-3 | Prostate Cancer | 2.11 | [3] |

| Pyrrolo[1,2-a]quinoxaline derivative | A549 | Lung Cancer | Not Specified | [5] |

Table 2: Radiosensitizing Effects of Quinoxaline Derivatives

| Compound ID | Cell Line | Cancer Type | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| Pyrrolo[1,2-a]quinoxaline derivative | A549 | Lung Cancer | 4 - 10 | 1.35 | [5] |

Key Experimental Protocols

Detailed methodologies for essential in vitro assays to evaluate the radiosensitizing potential of quinoxaline derivatives are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of quinoxaline derivatives and establish the IC50 (half-maximal inhibitory concentration) values.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the quinoxaline derivatives in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

Objective: To assess the ability of a single cell to form a colony and to determine the radiosensitizing effect of quinoxaline derivatives by calculating the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Quinoxaline derivatives

-

6-well plates or T-25 flasks

-

X-ray irradiator

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

-

Culture cells to ~80% confluency.

-

Treat cells with a non-toxic concentration (e.g., IC10 or IC20 determined from the MTT assay) of the quinoxaline derivative for a predetermined time (e.g., 24 hours). A control group with vehicle (DMSO) should be included.

-

After incubation, irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Immediately after irradiation, trypsinize the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose, with more cells needed for higher doses to ensure colony formation.

-

Incubate the plates for 10-14 days until visible colonies (≥50 cells) are formed.

-

Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

Plot the survival curves (log SF vs. radiation dose) and calculate the DER or SER at a specific survival level (e.g., SF=0.1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by quinoxaline derivatives in combination with radiation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Quinoxaline derivatives

-

X-ray irradiator

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the quinoxaline derivative, radiation, or a combination of both as described in the clonogenic assay.

-

After the desired incubation period (e.g., 24-48 hours), collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[6]

-

Incubate the cells in the dark for 15 minutes at room temperature.[6]

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of quinoxaline derivatives and radiation on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-